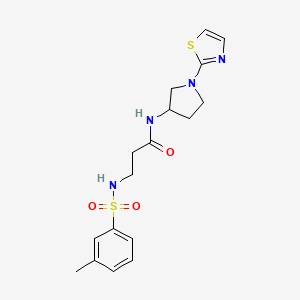

3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Description

This compound features a propanamide backbone substituted with a 3-methylphenylsulfonamido group and a 1-(thiazol-2-yl)pyrrolidin-3-yl moiety. The thiazole ring may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, while the pyrrolidine moiety could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name |

3-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-13-3-2-4-15(11-13)26(23,24)19-7-5-16(22)20-14-6-9-21(12-14)17-18-8-10-25-17/h2-4,8,10-11,14,19H,5-7,9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLHKRRLNRSSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC2CCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the acylation of thiazole derivatives with sulfonamide groups. The general synthetic route includes:

- Formation of Thiazole Derivative : Starting from thiazole precursors, the thiazole ring is synthesized using standard methods involving thioketones or thioamides.

- Sulfonamide Introduction : The introduction of the sulfonamide moiety is achieved through nucleophilic substitution reactions.

- Final Acylation : The final step involves acylation to produce the desired propanamide derivative.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated a series of thiazole derivatives and reported their Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 32 |

| 2 | S. aureus | 16 |

| 3 | P. aeruginosa | 64 |

The compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

In addition to antimicrobial properties, the antioxidant potential of this compound was assessed through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that:

- The compound showed a significant reduction in DPPH radical activity with an IC50 value comparable to standard antioxidants like ascorbic acid.

- The ABTS assay revealed a strong scavenging ability, highlighting its potential for use in formulations aimed at oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related thiazole compounds, providing insights into their mechanisms of action and efficacy:

- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry explored a library of thiazole derivatives and found that modifications at specific positions enhanced antibacterial activity significantly. Compounds with electron-donating groups at the para position exhibited improved efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Research indicates that the presence of a methyl group on the phenyl ring enhances lipophilicity, which correlates with increased membrane permeability and antibacterial activity .

Scientific Research Applications

Pharmacological Properties

Sulfonamides are known for their antibacterial properties; however, this specific compound has been investigated for a broader range of biological activities:

- Antitumor Activity : Research indicates that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The thiazole and pyrrolidine moieties in this compound may enhance its interaction with biological targets related to cancer therapy.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties, making it a candidate for treating various bacterial infections.

Antitumor Research

A study published in a peer-reviewed journal examined the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to 3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.

Anti-inflammatory Studies

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. In a murine model of arthritis, the compound demonstrated a reduction in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Similarities :

- Sulfonamide/Amide Linkages : All compounds feature sulfonamide or amide groups critical for hydrogen bonding with enzymatic targets. The 3-methylphenylsulfonamido group in the target compound may enhance lipophilicity compared to the sulfamoylphenyl group in Compound 19 .

- Aromatic Heterocycles : Thiazole (target compound and EP 3853225) and pyridine (EP 3853225, Compound 19) are prevalent, suggesting shared mechanisms in kinase or protease inhibition .

Functional Divergences: Biological Targets: While the target compound and EP 3853225 are hypothesized to inhibit CDK7, Compound 19’s thiazolidinone core is associated with antimicrobial activity. The pyrazolopyrimidine-sulfonamide in targets chromenone-dependent kinases, indicating structural versatility in therapeutic applications . Substituent Effects: The 3-methylphenyl group in the target compound may improve blood-brain barrier penetration compared to the dichlorophenyl group in related analogs (e.g., ). Conversely, the acrylamide in EP 3853225 could confer irreversible binding to kinases, a feature absent in the target compound .

Synthetic Routes: The target compound’s synthesis likely involves sulfonamide coupling (similar to ) and pyrrolidine-thiazole ring formation (analogous to ’s thiazolidinone synthesis). By contrast, EP 3853225 uses acrylate intermediates for Michael additions .

Research Findings and Implications

- However, its lack of acrylamide may reduce toxicity compared to covalent inhibitors .

- Selectivity : The pyrrolidine ring may reduce off-target effects compared to piperidine-based analogs (), as pyrrolidine’s smaller size avoids steric clashes in selective kinase binding pockets .

- Pharmacokinetics : The methylphenyl group likely enhances metabolic stability over fluorophenyl or chlorophenyl substituents (), though this requires in vivo validation .

Q & A

Q. What are the key considerations for synthesizing 3-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide with high yield and purity?

- Methodological Answer : The synthesis should focus on optimizing coupling reactions between the sulfonamide and pyrrolidine-thiazole moieties. Use coupling agents like HBTU ( ) to facilitate amide bond formation under inert conditions (e.g., nitrogen atmosphere). Catalytic systems such as copper(I) bromide with cesium carbonate (Cs₂CO₃) can enhance reaction efficiency, as demonstrated in analogous heterocyclic syntheses ( ). Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by -NMR and -NMR are critical for verifying structural integrity and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR resolves proton environments (e.g., sulfonamide NH, thiazole protons), while -NMR confirms carbonyl and aromatic carbon assignments ().

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350–1150 cm, amide C=O at ~1650 cm) ().

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ().

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to determine saturation points.

- Stability : Conduct accelerated degradation studies under varying pH (1–9), temperatures (4°C–40°C), and light exposure. Monitor via HPLC with a C18 column and UV detection ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the sulfonamide’s methyl group () or thiazole substituents () to assess impact on activity.

- Biological Testing : Use in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition IC₅₀ determination) across multiple cell lines. Cross-validate with computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinases, GPCRs) .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to specific enzyme targets?

- Methodological Answer :

- Molecular Docking : Use tools like Schrödinger Suite or GROMACS to model interactions with active sites (e.g., hydrogen bonding with sulfonamide groups).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories. Parameters like RMSD and free energy (MM-PBSA/GBSA) quantify affinity ().

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk ().

Q. What strategies are recommended for optimizing reaction conditions in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). Statistical tools (e.g., JMP, Minitab) identify critical parameters ().

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reproducibility, as shown in diazomethane syntheses ().

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure simulation parameters (e.g., solvation models) align with experimental conditions (aqueous vs. lipid membranes).

- Validate with Mutagenesis : Introduce point mutations in target proteins (e.g., Ala scanning) to confirm predicted binding residues ().

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.